N-(3-CHLORO-4-METHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3-Chloro-4-methoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core. This structure is substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and a 3,4-dimethylbenzenesulfonyl moiety at the 3-position.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3S/c1-14-8-10-17(12-15(14)2)34(31,32)24-23-27-22(26-16-9-11-21(33-3)19(25)13-16)18-6-4-5-7-20(18)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQGPZUMHTWASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline core fused with a triazole ring and various substituents that enhance its biological activity. The presence of the 3-chloro-4-methoxyphenyl and 3,4-dimethylbenzenesulfonyl groups are critical for its interaction with biological targets.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that quinazolinone derivatives displayed potent antiproliferative effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values in the low micromolar range .
Table 1: Cytotoxic Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings suggest that modifications in the structure can enhance or diminish the cytotoxicity of quinazoline derivatives.
The mechanism underlying the biological activity of this compound may involve the inhibition of specific kinases. Quinazoline derivatives have been shown to bind to various kinases, which play crucial roles in cell signaling pathways related to cancer progression. For example, certain derivatives demonstrated binding affinities comparable to known kinase inhibitors like Staurosporine .
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activity:
- Cytotoxic Evaluation : In a recent study involving 16 new quinazoline derivatives, several compounds exhibited moderate inhibitory effects on cell growth in low micromolar ranges. Notably, phenyl-substituted compounds showed enhanced activity compared to those with larger substituents .
- Antibacterial and Antifungal Activities : Quinazolines have also been reported to possess antibacterial and antifungal properties. For instance, thiazole-containing quinazolines were evaluated for their antibacterial effects against several strains of bacteria and fungi .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with two primary classes:
[1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c): These derivatives, such as 2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a), were evaluated by the National Cancer Institute (NCI) for anticancer activity. Compound 6a demonstrated marginal activity against the Renal Cancer UO-31 cell line (Growth Percentage [GP] = 81.85%; mean growth = 100.20%), suggesting weak cytostatic effects .
Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n, 5o): These bioisosteres exhibit enhanced anticancer activity compared to aryl-fused triazoloquinazolines.
Key Differentiators
- In contrast, thieno-fused pyrimidines offer improved solubility and electronic properties due to sulfur incorporation, which may explain their higher activity .
- Substituent Effects: The 3-chloro-4-methoxyphenyl group may confer steric bulk and electron-withdrawing effects, while the 3,4-dimethylbenzenesulfonyl moiety could modulate pharmacokinetics (e.g., metabolic stability). These substituents differ from the malononitrile group in 6a, which likely impacts target selectivity .
Data Table: Comparative Analysis of Triazoloquinazoline Derivatives
Research Findings and Implications
- Activity Trends: The thieno-fused triazolopyrimidines consistently outperform aryl-fused triazoloquinazolines in anticancer assays, likely due to enhanced binding to kinase domains or improved cellular uptake .
- The 3,4-dimethylbenzenesulfonyl group may improve metabolic stability compared to malononitrile derivatives but could reduce target affinity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
